1-Dodecanesulfonic acid
Overview
Description
1-Dodecanesulfonic acid is an organosulfonic acid . It is used as an ion-pairing reagent and increases the retention of thiabendazole on the HPLC column during determination of thiabendazole in citrus fruit and banana .
Molecular Structure Analysis
The molecular formula of 1-Dodecanesulfonic acid is C12H26O3S . The InChI representation is InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)
. The Canonical SMILES representation is CCCCCCCCCCCCS(=O)(=O)O
.
Chemical Reactions Analysis
1-Dodecanesulfonic acid is used as an ion-pairing reagent in High Performance Liquid Chromatography (HPLC) for the analysis of sulfonic acids . It increases the retention of thiabendazole on the HPLC column during the determination of thiabendazole in fruits like citrus and banana .
Physical And Chemical Properties Analysis
The molecular weight of 1-Dodecanesulfonic acid is 250.40 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Micelle Formation and Thermodynamics : 1-Dodecanesulfonic acid forms micelles in aqueous solutions, a property utilized to understand the thermodynamics of micelle formation. Such studies provide insights into the critical micelle concentrations, degrees of counterion binding, and molecular weights of micelles, which are crucial for applications in biochemistry and material science (Matsuoka, Moroi, & Saito, 1993).
Sulfonation Reactions : 1-Dodecanesulfonic acid is used in the study of sulfonation reactions, particularly in understanding the kinetics and mechanisms involved. Such reactions are fundamental in organic synthesis and industrial applications, including the production of detergents and dyes (Sakumoto, Miyata, & Washino, 1975).
Environmental Applications : Understanding the degradation pathways of surfactants like 1-Dodecanesulfonic acid is critical for environmental protection. Research on bacteria like Escherichia coli that can degrade surfactants such as 1-dodecanesulfonic acid is vital for developing bioremediation strategies to mitigate the environmental impact of these compounds (Liang, Gao, Dong, & Liu, 2014).
Extraction and Preconcentration of Organic Compounds : 1-Dodecanesulfonic acid is used in cloud point extraction methodologies for the efficient extraction and preconcentration of organic compounds, such as polycyclic aromatic hydrocarbons (PAHs) from various samples. This method is critical for environmental monitoring and analysis (Casero, Sicilia, Rubio, & Pérez-Bendito, 1999).
Surface Tension Studies : Research on the surface tension in aqueous solutions of sodium 1-dodecanesulfonate helps in understanding the adsorption and interaction of such surfactants at interfaces. This is crucial for applications in detergency, emulsification, and various industrial processes (Hernáinz, Calero, Blázquez, & Caro, 2006).
Synthesis and Properties of Derivatives : Synthesis of compounds like N,N′-ethylenebis[N(sodium ethylenesulfonate)-dodecanamide] using 1-dodecanesulfonic acid demonstrates the chemical's role in creating novel compounds with potentially improved properties such as better foaming and foam stability, which are desirable in various industrial applications (Huang Jun-li, 2007).
Corrosion Inhibition : The study of compounds like 1,12-bis(1,2,4-triazolyl)dodecane as corrosion inhibitors for metals in acidic solutions involves understanding the interaction and efficiency of related surfactants like 1-dodecanesulfonic acid. Such research is crucial for protecting industrial machinery and infrastructure (Chikh et al., 2005).
Phase-Change Materials for Thermal Energy Storage : Studies on related compounds like dodecanoic acid, which have similar chain lengths to 1-dodecanesulfonic acid, contribute to understanding how such substances can act as phase-change materials for efficient thermal energy storage, a critical aspect of sustainable energy solutions (Desgrosseilliers, Whitman, Groulx, & White, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dodecane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMOEFOXLIZJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-53-0 (hydrochloride salt) | |
Record name | Dodecylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3073262 | |
Record name | 1-Dodecanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecanesulfonic acid | |
CAS RN |
1510-16-3, 3300-34-3, 38480-64-7 | |
Record name | 1-Dodecanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1510-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanesulfonic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038480647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYLSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGB5540EYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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